

Spectroscopic Profile of 1-(3-Methylphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Methylphenyl)ethanamine

Cat. No.: B1308325

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Methylphenyl)ethanamine** (also known as 1-(m-Tolyl)ethanamine), a primary amine with applications in pharmaceutical and chemical research. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

While direct experimental spectra for **1-(3-Methylphenyl)ethanamine** are not widely available in public repositories, the data presented is based on established spectroscopic principles and data from the closely related isomer, 1-(4-methylphenyl)ethanamine, providing a reliable predictive framework.

Chemical Structure and Properties

- IUPAC Name: **1-(3-methylphenyl)ethanamine**
- Molecular Formula: C₉H₁₃N[[1](#)]
- Molecular Weight: 135.21 g/mol [[1](#)]
- CAS Number: 70138-19-1[[1](#)]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ^1H NMR Spectroscopy

The proton NMR spectrum of **1-(3-Methylphenyl)ethanamine** is expected to show distinct signals for the aromatic, methine, amino, and methyl protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.2-7.0	Multiplet	4H	Ar-H
~4.1	Quartet	1H	CH-NH ₂
~2.3	Singlet	3H	Ar-CH ₃
~1.5	Broad Singlet	2H	NH ₂
~1.4	Doublet	3H	CH ₃ -CH

2.1.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)	Assignment
~145	Aromatic C (quaternary)
~138	Aromatic C (quaternary)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~124	Aromatic CH
~51	CH-NH ₂
~25	CH ₃ -CH
~21	Ar-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-(3-Methylphenyl)ethanamine**, a primary amine, will exhibit characteristic N-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Sharp	N-H stretch (symmetric and asymmetric)
3000-3100	Medium	Aromatic C-H stretch
2850-2970	Medium	Aliphatic C-H stretch
1580-1650	Medium to Strong	N-H bend (scissoring)
1450-1600	Medium to Weak	Aromatic C=C stretch
1000-1250	Medium	C-N stretch
690-900	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-(3-Methylphenyl)ethanamine**, electron ionization (EI) is a common method.

m/z	Relative Intensity	Assignment
135	Moderate	$[M]^+$ (Molecular Ion)
120	High	$[M - CH_3]^+$ (Loss of a methyl group)
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra.

Materials and Equipment:

- NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, $CDCl_3$)
- **1-(3-Methylphenyl)ethanamine** sample
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1-(3-Methylphenyl)ethanamine** into a clean, dry vial.

- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for ^1H and ^{13}C frequencies.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- **1-(3-Methylphenyl)ethanamine** sample
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

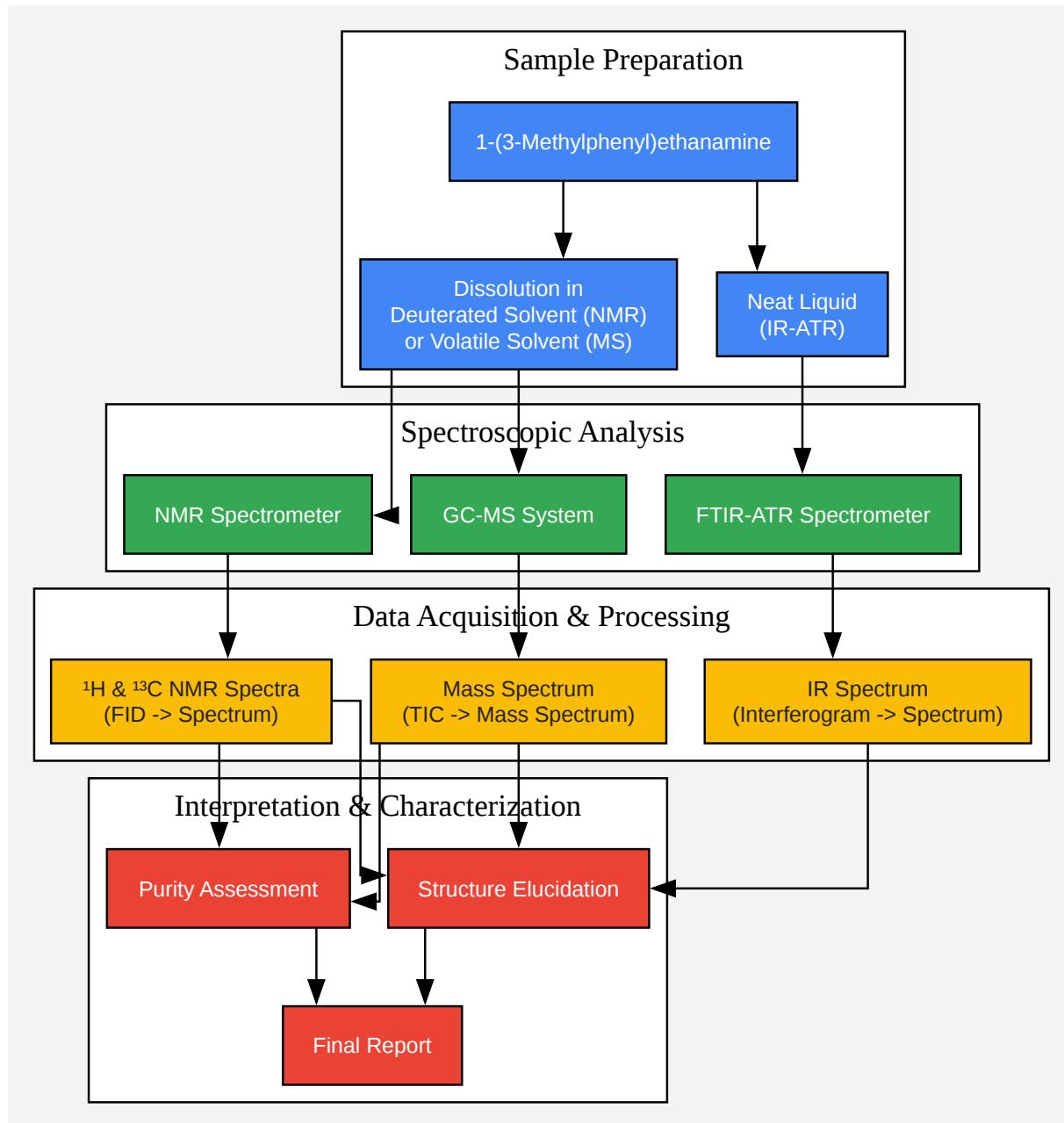
- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of the liquid **1-(3-Methylphenyl)ethanamine** sample directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a mass spectrometer (e.g., with an Electron Ionization source).


- **1-(3-Methylphenyl)ethanamine** sample
- Solvent (e.g., methanol or dichloromethane)
- Vials and syringes

Procedure (using GC-MS):

- Sample Preparation: Prepare a dilute solution of **1-(3-Methylphenyl)ethanamine** in a suitable volatile solvent (e.g., 1 mg/mL in methanol).
- Instrument Setup:
 - Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Set the MS parameters: select Electron Ionization (EI) at 70 eV. Set the mass range to be scanned (e.g., m/z 40-400).
- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.
- Data Analysis:
 - Identify the peak corresponding to **1-(3-Methylphenyl)ethanamine** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like **1-(3-Methylphenyl)ethanamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Methylphenyl)ethanamine | C9H13N | CID 4027798 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Methylphenyl)ethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308325#1-3-methylphenyl-ethanamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com